N-(3-fluoro-4-morpholinophenyl)-2-morpholinoacetamide
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Overview
Description
N-(3-fluoro-4-morpholinophenyl)-2-morpholinoacetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom and morpholine rings, which contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
The compound, also known as “N-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-(morpholin-4-yl)acetamide”, is a synthetic antibiotic used for the treatment of serious infections caused by gram-positive bacteria that are resistant to other antibiotics . It is active against most Gram-positive bacteria that cause disease, including streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA) . The primary target of this compound is the bacterial protein synthesis machinery .
Mode of Action
This compound exerts its antibacterial effects by interfering with bacterial protein translation . More specifically, it binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is essential for bacterial reproduction .
Biochemical Pathways
The compound’s interaction with the 23S ribosomal RNA disrupts the normal protein synthesis pathway in bacteria. This disruption prevents the formation of the 70S initiation complex, which is essential for bacterial reproduction . The downstream effect of this interaction is the inhibition of bacterial growth and proliferation.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation. By disrupting protein synthesis, the compound prevents bacteria from reproducing, thereby helping to control and eliminate bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-morpholinophenyl)-2-morpholinoacetamide typically involves multiple steps. One common method starts with the substitution of morpholine on 1,2-difluoro-4-nitrobenzene, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine. This intermediate is then subjected to nitro group reduction using Fe/NH4Cl to yield 3-fluoro-4-morpholinoaniline . The final step involves the reaction of 3-fluoro-4-morpholinoaniline with 2-morpholinoacetyl chloride under controlled conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing reaction steps and costs. An improved process involves reacting methyl 3-fluoro-4-morpholino phenyl carbamate with R-epichlorohydrin in the presence of n-butyllithium in hexane, followed by reaction with potassium phthalimide to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-morpholinophenyl)-2-morpholinoacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-fluoro-4-morpholinophenyl)-2-morpholinoacetamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial properties, particularly against gram-positive bacteria.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-morpholinoaniline: An intermediate in the synthesis of various pharmaceuticals.
Uniqueness
N-(3-fluoro-4-morpholinophenyl)-2-morpholinoacetamide is unique due to its dual morpholine rings and fluorine atom, which confer distinct chemical properties and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential antimicrobial activity make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-fluoro-4-morpholin-4-ylphenyl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3/c17-14-11-13(1-2-15(14)20-5-9-23-10-6-20)18-16(21)12-19-3-7-22-8-4-19/h1-2,11H,3-10,12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKFKFAGBNFNBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC(=C(C=C2)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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